N-(3-Aminocyclohexyl)-N-(3-phenylpropyl)isoquinoline-5-sulfonamide
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Overview
Description
N-(3-Aminocyclohexyl)-N-(3-phenylpropyl)isoquinoline-5-sulfonamide is a complex organic compound that belongs to the class of isoquinoline derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Aminocyclohexyl)-N-(3-phenylpropyl)isoquinoline-5-sulfonamide typically involves multi-step organic reactions. The process may start with the preparation of the isoquinoline core, followed by the introduction of the sulfonamide group and the attachment of the 3-aminocyclohexyl and 3-phenylpropyl groups. Common reagents used in these steps include sulfonyl chlorides, amines, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the synthetic route for scalability and cost-effectiveness. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-Aminocyclohexyl)-N-(3-phenylpropyl)isoquinoline-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction may involve the conversion of functional groups within the molecule to more oxidized states.
Reduction: Reduction reactions can be used to modify specific functional groups, such as reducing nitro groups to amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being performed.
Major Products
The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-Aminocyclohexyl)-N-(3-phenylpropyl)isoquinoline-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-(3-Aminocyclohexyl)-N-(3-phenylpropyl)isoquinoline-5-sulfonamide analogs: Compounds with slight modifications in the structure, such as different substituents on the isoquinoline ring.
Other isoquinoline derivatives: Compounds that share the isoquinoline core but have different functional groups attached.
Uniqueness
This compound is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
CAS No. |
651307-56-1 |
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Molecular Formula |
C24H29N3O2S |
Molecular Weight |
423.6 g/mol |
IUPAC Name |
N-(3-aminocyclohexyl)-N-(3-phenylpropyl)isoquinoline-5-sulfonamide |
InChI |
InChI=1S/C24H29N3O2S/c25-21-11-5-12-22(17-21)27(16-6-9-19-7-2-1-3-8-19)30(28,29)24-13-4-10-20-18-26-15-14-23(20)24/h1-4,7-8,10,13-15,18,21-22H,5-6,9,11-12,16-17,25H2 |
InChI Key |
SFECRHGOVPGJBB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC(C1)N(CCCC2=CC=CC=C2)S(=O)(=O)C3=CC=CC4=C3C=CN=C4)N |
Origin of Product |
United States |
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